4-Bromo-2-(chloromethyl)pyridine
Overview
Description
4-Bromo-2-(chloromethyl)pyridine is an organic compound with the molecular formula C6H5BrClN. It is a white crystalline powder that is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane . This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-(chloromethyl)pyridine is the carbon-carbon bond formation in organic compounds . This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this pathway can lead to a variety of downstream effects, including the synthesis of complex organic molecules .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules with potential applications in various fields such as pharmaceuticals, materials science, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods are available for the synthesis of 4-Bromo-2-(chloromethyl)pyridine:
Reaction of 2-bromopyridine with chloromethyl chloroformate: This reaction is carried out in the presence of copper chloride as a catalyst.
Reaction of 4-chloro-2-pyridinecarboxylic acid with tribromomethane: This reaction is performed at 0°C.
Reaction of 2-chloropyridine with bromomethane: This reaction occurs in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the above-mentioned synthetic routes. The reactions are optimized for yield and purity, and the product is often purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki–Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-(chloromethyl)pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: This compound has a similar structure but with a methyl group instead of a chloromethyl group.
2-Bromo-6-chloromethylpyridine: This compound has a bromine atom at the 2-position and a chloromethyl group at the 6-position.
Uniqueness
4-Bromo-2-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
4-Bromo-2-(chloromethyl)pyridine is a heterocyclic aromatic compound characterized by a pyridine ring with bromine and chloromethyl substituents. Its molecular formula is . This compound has garnered attention for its biological activity, particularly in pharmacological applications, where it serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The dual halogen substitution in this compound enhances its reactivity compared to other pyridine derivatives. This unique structure allows it to interact effectively with biological targets, making it a candidate for drug development. The following table summarizes the structural features and characteristics of related compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-(Chloromethyl)pyridine | Pyridine ring with a chloromethyl group | Less reactive than 4-bromo variant |
4-Bromo-2,6-bis(chloromethyl)pyridine | Two chloromethyl groups on different positions | Enhanced reactivity due to dual halogen |
4-Chloro-2-(bromomethyl)pyridine | Pyridine ring with chloro and bromo group | Similar reactivity but different halogen positions |
3-Bromo-2-(chloromethyl)pyridine | Bromo group at position 3 | Different regioselectivity influences reactivity |
Pharmacological Applications
Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal properties. The presence of halogen substituents enhances its interaction with biological targets, which is crucial for drug development. Studies have shown that these derivatives can inhibit bacterial growth and exhibit antifungal activities against various pathogens.
Case Studies
- Antimicrobial Activity : A study published in Pyridine Compounds with Antimicrobial and Antiviral Activities highlights that pyridine derivatives, including those with bromine and chlorine substitutions, demonstrate considerable antibacterial and antifungal activities. The presence of additional functional groups such as amino or hydroxy can further enhance these properties .
- Pharmacological Potential : Another investigation into the synthesis of pyridine derivatives revealed that compounds similar to this compound are being explored as potential therapeutic agents targeting cancer and inflammatory diseases. These compounds serve as core structures in the design of kinase inhibitors, which play a vital role in regulating cellular processes.
- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves binding to specific proteins or enzymes, thereby modulating signaling pathways associated with cell proliferation and survival. This interaction can lead to the inhibition of tumor growth or the promotion of apoptosis in cancerous cells .
Toxicological Considerations
Despite its promising biological activity, it is essential to consider the toxicological profile of this compound. Some studies indicate that halogenated compounds can exhibit carcinogenic properties under certain conditions. For instance, exposure to similar organohalogen compounds has been linked to endocrine disruption and potential carcinogenic effects in animal models .
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-1-2-9-6(3-5)4-8/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTOQZAHQZOCKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693281 | |
Record name | 4-Bromo-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001463-32-6 | |
Record name | 4-Bromo-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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